molecular formula C10H6BrNO3 B12861953 3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid

3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid

Cat. No.: B12861953
M. Wt: 268.06 g/mol
InChI Key: XEKYHEYPRHSDDW-SNAWJCMRSA-N
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Description

3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid is a compound belonging to the benzoxazole family, which is known for its diverse biological activities. Benzoxazole derivatives have gained significant attention in medicinal chemistry due to their wide range of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with bromine to introduce the bromine atom at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

Scientific Research Applications

3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid involves its interaction with various molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, its anticancer activity is attributed to its ability to interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromobenzo[d]oxazol-2-yl)acrylic acid
  • 2-(Benzo[d]oxazol-2-yl)aniline

Uniqueness

3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other benzoxazole derivatives. Its bromine atom at the 2-position and acrylic acid moiety contribute to its unique chemical reactivity and biological properties .

Properties

Molecular Formula

C10H6BrNO3

Molecular Weight

268.06 g/mol

IUPAC Name

(E)-3-(2-bromo-1,3-benzoxazol-7-yl)prop-2-enoic acid

InChI

InChI=1S/C10H6BrNO3/c11-10-12-7-3-1-2-6(9(7)15-10)4-5-8(13)14/h1-5H,(H,13,14)/b5-4+

InChI Key

XEKYHEYPRHSDDW-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=C2C(=C1)N=C(O2)Br)/C=C/C(=O)O

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)Br)C=CC(=O)O

Origin of Product

United States

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